molecular formula C5H7ClN2OS B6616749 2-Amino-1-(2-thiazolyl)ethanone Hydrochloride CAS No. 374671-66-6

2-Amino-1-(2-thiazolyl)ethanone Hydrochloride

Cat. No.: B6616749
CAS No.: 374671-66-6
M. Wt: 178.64 g/mol
InChI Key: HTPGQHCZNBGQRK-UHFFFAOYSA-N
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Description

2-Amino-1-(2-thiazolyl)ethanone Hydrochloride is a heterocyclic compound featuring a thiazole ring linked to an amino-ketone moiety. Thiazole derivatives are notable for their roles in medicinal chemistry, particularly in targeting enzymes or receptors due to their electron-rich sulfur-containing ring.

Properties

IUPAC Name

2-amino-1-(1,3-thiazol-2-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.ClH/c6-3-4(8)5-7-1-2-9-5;/h1-2H,3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPGQHCZNBGQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-thiazolyl)ethanone Hydrochloride typically involves the reaction of 2-bromo-1-(2-thiazolyl)ethanone with thiourea under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-thiazolyl)ethanone Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 2-amino-1-(2-thiazolyl)ethanone hydrochloride. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown effectiveness against HepG2 and PC12 cell lines, demonstrating their potential as anticancer agents through mechanisms such as Poly(ADP-Ribose) Polymerase-1 inhibition .

Antimicrobial Effects

The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Anticonvulsant Activity

Recent investigations into thiazole derivatives have revealed their anticonvulsant properties. Compounds derived from this compound have been tested for their ability to prevent seizures in animal models, showcasing their potential in treating epilepsy and other seizure disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

  • Condensation Reactions : Combining thiourea with α-haloketones to form the thiazole ring.
  • Functionalization : Introducing various substituents to enhance biological activity.

Table 1 summarizes some synthetic routes and their corresponding derivatives:

Synthetic RouteDerivative ExampleActivity
Thiourea + α-Haloketone4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-...Anticonvulsant
Reaction with Acetophenone5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)...Anticancer
Heterocyclization with Malononitrile3-cyano-5-oxo-1H-pyrrole derivativesAntitumor

Case Studies and Research Findings

Several studies have documented the therapeutic applications of thiazole derivatives:

  • A study demonstrated that a series of thiazole-pyridine hybrids exhibited superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
  • Another research effort focused on synthesizing novel thiazole-based compounds that showed remarkable antibacterial activity against resistant strains such as MRSA and E. coli .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-thiazolyl)ethanone Hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways to exert its anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs.
  • Substituent Impact : Hydroxyl and methoxy groups improve water solubility, while methyl/fluorine substituents increase lipophilicity and membrane permeability.

Physicochemical Properties

Melting Points and Stability

  • 2-Aminoethanol HCl: mp 75–77°C; hygroscopic.
  • 2-Amino-1-(3-methoxyphenyl)ethanone HCl: Boiling point 320.2°C (estimated); flash point 147.5°C.

The thiazolyl variant’s melting point is unreported, but sulfur’s electron-withdrawing effects may lower it compared to morpholine derivatives.

Solubility

  • Hydroxyphenyl derivatives show higher aqueous solubility (>50 mg/mL in water).
  • Fluorophenyl and methylphenyl analogs are more soluble in organic solvents (e.g., methanol, DMSO).

Pharmacological Activity

  • CYP Interactions : Electron-rich thiazoles may inhibit cytochrome P450 enzymes more potently than phenyl analogs due to sulfur’s nucleophilicity.

Biological Activity

2-Amino-1-(2-thiazolyl)ethanone hydrochloride, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of an amino group and a thiazole ring, which are known to contribute to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Chemical Name : this compound
  • CAS Number : 374671-66-6
  • Molecular Formula : C4H6ClN3OS
  • Molecular Weight : 179.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is achieved through inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including gastric and colorectal cancers. It was shown to inhibit cell proliferation in a concentration-dependent manner, with IC50 values indicating effective potency against these malignancies .
  • Mechanism : The compound's ability to bind to colchicine sites on tubulin leads to microtubule destabilization, which is crucial for its anticancer effects .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties:

  • Antibacterial Effects : Studies have reported moderate to good antibacterial activity against several strains of bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways .
  • Antifungal Properties : Preliminary evaluations indicate that this compound may also exhibit antifungal activity against common pathogens, although specific data on antifungal efficacy remains limited.

Antioxidant Activity

The antioxidant capacity of this compound has been explored in various models:

  • Free Radical Scavenging : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular systems. This property may contribute to its protective effects against oxidative damage in cells .

Case Studies and Research Findings

StudyFindingsMethodology
Significant cytotoxicity against human gastric cancer cells; inhibited tubulin polymerizationIn vitro assays on cancer cell lines
Moderate antibacterial activity against Staphylococcus aureus and E. coliDisc diffusion method
Demonstrated antioxidant properties; reduced oxidative stress markersDPPH radical scavenging assay

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-1-(2-thiazolyl)ethanone Hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Thiazole Ring Formation: Reacting thiourea derivatives with α-halo ketones under acidic conditions (e.g., HCl) to form the thiazolyl moiety .
  • Amination: Introducing the amino group via reductive amination or direct substitution, often using ammonia or protected amines .
  • Hydrochloride Salt Formation: Final treatment with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

Critical Parameters:

  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) improves reaction efficiency .
  • Temperature: Controlled heating (60–80°C) prevents decomposition of the thiazolyl group .
  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>97% by TLC) .

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